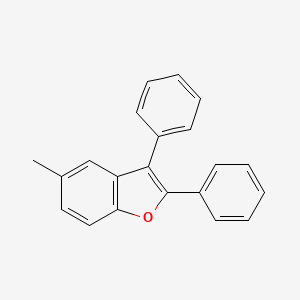

5-Methyl-2,3-diphenyl-1-benzofuran

Description

Overview of the Benzofuran (B130515) Scaffold in Organic Chemistry

The benzofuran scaffold is a fundamental heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a furan (B31954) ring. slideshare.net This fusion of a carbocyclic and a heterocyclic ring imparts a unique combination of aromaticity and reactivity to the molecule. The numbering of the benzofuran ring system is standardized, allowing for the precise description of substituted derivatives. The presence of the oxygen atom in the furan ring introduces a degree of polarity and the potential for hydrogen bonding interactions, which are crucial in various chemical and biological contexts. The stability of the benzofuran ring system is greater than that of furan alone due to the resonance stabilization afforded by the fused benzene ring. slideshare.net This stability, however, does not preclude it from participating in a range of chemical transformations, including electrophilic substitution and addition reactions, primarily at the 2 and 3-positions of the furan ring. slideshare.net

The synthesis of the benzofuran nucleus can be achieved through numerous strategies, a testament to its importance in organic synthesis. researchgate.netorganic-chemistry.org These methods often involve the cyclization of appropriately substituted phenols or other aromatic precursors. researchgate.netorganic-chemistry.org The versatility in synthetic approaches allows for the introduction of a wide variety of substituents onto the benzofuran core, paving the way for the creation of a vast library of derivatives with diverse properties.

Importance of Substituted Benzofurans in Contemporary Research

The strategic substitution of the benzofuran scaffold is a cornerstone of modern medicinal chemistry and materials science. The addition of different functional groups to the core structure can profoundly alter its electronic distribution, steric profile, and lipophilicity, thereby modulating its biological activity and physical properties. researchgate.netnih.govresearchgate.net

Substituted benzofurans are prevalent in numerous natural products and have been shown to exhibit a broad spectrum of pharmacological activities. researchgate.net These include antimicrobial, anti-inflammatory, analgesic, and antitumor properties. researchgate.netnih.govresearchgate.net For instance, a series of polysubstituted benzofuran derivatives have been investigated as novel inhibitors of parasitic growth, demonstrating the potential of this scaffold in addressing infectious diseases. nih.govresearchgate.net The position and nature of the substituents play a critical role in determining the potency and selectivity of these biological effects.

Beyond medicine, substituted benzofurans are also of interest in the development of advanced materials. Their inherent fluorescence and electronic properties make them attractive candidates for use as organic fluorophores, with potential applications in sensing and imaging technologies. dntb.gov.ua The ability to tune these properties through synthetic modification underscores the importance of substituted benzofurans in materials chemistry.

Research Context and Rationale for Investigating 5-Methyl-2,3-diphenyl-1-benzofuran

While specific research dedicated to this compound is limited in publicly available literature, the rationale for its investigation can be inferred from the established importance of polysubstituted benzofurans. The presence of two phenyl groups at the 2 and 3-positions, combined with a methyl group on the benzene ring, creates a sterically hindered and electronically rich molecule with potential for unique chemical and biological activities.

The diphenyl substitution pattern is known to influence the conformational flexibility and potential for π-π stacking interactions, which can be crucial for binding to biological targets. The methyl group at the 5-position can impact the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

Given the known anticancer and antimicrobial activities of other highly substituted benzofurans, it is plausible that this compound could exhibit similar biological properties. ijpsr.com Furthermore, the extended π-system created by the phenyl substituents suggests that this compound may possess interesting photophysical properties, making it a candidate for investigation in materials science. The synthesis and characterization of this specific isomer would contribute to the broader understanding of structure-activity relationships within the benzofuran class of compounds.

Below is a table summarizing the key properties of the closely related isomer, 6-Methyl-2,3-diphenyl-1-benzofuran, as a reference point in the absence of specific data for the 5-methyl derivative.

| Property | Value | Source |

| Molecular Formula | C21H16O | PubChem nih.gov |

| Molecular Weight | 284.35 g/mol | PubChem nih.gov |

| IUPAC Name | 6-methyl-2,3-diphenyl-1-benzofuran | PubChem nih.gov |

| CAS Number | 14770-90-2 | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6723-06-4 |

|---|---|

Molecular Formula |

C21H16O |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

5-methyl-2,3-diphenyl-1-benzofuran |

InChI |

InChI=1S/C21H16O/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)21(22-19)17-10-6-3-7-11-17/h2-14H,1H3 |

InChI Key |

OAVNXECMXZTFMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 2,3 Diphenyl 1 Benzofuran and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For 5-Methyl-2,3-diphenyl-1-benzofuran (I), several key disconnection strategies can be envisioned, primarily focusing on the formation of the furan (B31954) ring.

A primary and logical disconnection involves breaking the C(2)-C(3) and the C(7a)-O bonds of the benzofuran (B130515) core. This approach suggests a convergent synthesis from a substituted phenol (B47542) and a suitably functionalized two-carbon component. Specifically, for this compound (I), this leads back to p-cresol (B1678582) (II) and diphenylacetylene (B1204595) (III). This is an attractive strategy due to the commercial availability and relative simplicity of these precursors.

Another common disconnection strategy targets the C(3)-C(3a) and O-C(2) bonds. This pathway would involve the cyclization of an α-aryloxyketone derivative. For the target molecule (I), this would imply a precursor like 2-(4-methylphenoxy)-1,2-diphenylethan-1-one (IV). The synthesis of this intermediate would, in turn, require the coupling of p-cresol with a suitable 2-halo-1,2-diphenylethanone.

A third approach could involve the disconnection of the C(2)-phenyl and C(3)-phenyl bonds after the formation of a simpler benzofuran core. However, for the direct construction of the 2,3-diphenyl substitution pattern, the former strategies are generally more convergent and efficient. The choice of the most effective disconnection strategy often depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the efficiency of the key bond-forming reactions.

Lewis Acid-Catalyzed Synthesis of this compound

Lewis acid catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. The synthesis of benzofurans, including 2,3-disubstituted derivatives, can be effectively achieved through Lewis acid-mediated reactions. nih.gov

Specific Precursors and Reaction Conditions

Following the primary retrosynthetic disconnection, a plausible Lewis acid-catalyzed synthesis of this compound involves the reaction of p-cresol with diphenylacetylene. The selection of an appropriate Lewis acid is crucial for promoting the desired cyclization while minimizing side reactions.

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| 1 | AlCl₃ | Dichloromethane | 0 to rt | Moderate |

| 2 | FeCl₃ | 1,2-Dichloroethane | 80 | Good |

| 3 | BF₃·OEt₂ | Dichloromethane | 0 to rt | Moderate to Good |

| 4 | SnCl₄ | Toluene | 60 | Good |

| 5 | Sc(OTf)₃ | Acetonitrile (B52724) | rt | High |

Note: This table represents plausible conditions based on general Lewis acid-catalyzed benzofuran syntheses and may require optimization for this specific transformation.

The reaction typically involves the slow addition of the Lewis acid to a solution of p-cresol and diphenylacetylene in a suitable anhydrous solvent under an inert atmosphere. The reaction temperature and time are critical parameters that need to be carefully controlled to maximize the yield of the desired product and minimize the formation of polymeric byproducts.

Mechanistic Considerations of the Catalytic Process

The mechanism of the Lewis acid-catalyzed synthesis of this compound from p-cresol and diphenylacetylene is believed to proceed through a series of well-defined steps.

Activation of the Alkyne: The Lewis acid (LA) coordinates to one of the triple bonds of diphenylacetylene (III), rendering it more electrophilic.

Electrophilic Attack: The activated alkyne-Lewis acid complex is then attacked by the electron-rich aromatic ring of p-cresol (II) at the ortho position to the hydroxyl group. This electrophilic aromatic substitution results in the formation of a vinyl-substituted phenolic intermediate.

Intramolecular Cyclization: The hydroxyl group of the phenolic intermediate then attacks the newly formed double bond in an intramolecular fashion. This key cyclization step is also promoted by the Lewis acid, which may coordinate to the phenolic oxygen, increasing its nucleophilicity.

Rearomatization and Protonolysis: A subsequent proton loss from the cyclized intermediate leads to the rearomatization of the benzene (B151609) ring and the formation of the benzofuran core. The final step involves the removal of the Lewis acid upon aqueous workup, yielding the desired this compound (I).

Unconventional and Innovative Methodologies for Benzofuran Core Formation

Beyond classical methods, the synthesis of the benzofuran core has been the subject of considerable innovation, with the development of numerous unconventional and elegant strategies. These methods often offer advantages in terms of efficiency, atom economy, and the ability to introduce diverse substitution patterns. wiley.comresearchgate.netresearchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies are powerful for constructing the benzofuran ring system from pre-functionalized linear precursors. wiley.com These methods often involve the formation of a key C-O or C-C bond to close the furan ring.

One notable approach is the palladium-catalyzed intramolecular cyclization of o-alkynylphenols. For a derivative of the target molecule, this would involve the synthesis of a precursor like 2-(phenylethynyl)-4-methylphenol, which could then be subjected to a palladium catalyst to induce cyclization and form the benzofuran ring.

Another innovative intramolecular strategy is the radical cyclization of suitably substituted precursors. For instance, an o-allylphenol derivative could undergo an oxidative cyclization to form the dihydrobenzofuran ring, which can then be aromatized. While not directly leading to the 2,3-diphenyl substitution, these methods highlight the versatility of intramolecular cyclization in benzofuran synthesis.

Intermolecular Cyclization Strategies

Intermolecular cyclization strategies for benzofuran synthesis involve the coupling of two or more components in a single pot to construct the heterocyclic ring. wiley.com These methods are often highly convergent and can provide rapid access to complex benzofuran derivatives.

A prominent example is the palladium-catalyzed coupling of phenols with alkynes. This approach is closely related to the Lewis acid-catalyzed method but operates under different mechanistic principles, often involving an oxidative addition/reductive elimination cycle. The reaction of p-cresol with diphenylacetylene in the presence of a palladium catalyst and an oxidant could potentially yield this compound.

Furthermore, cascade reactions involving multiple bond-forming events have been developed for the synthesis of highly substituted benzofurans. These can include domino reactions that combine cyclization with other transformations, offering a high degree of molecular complexity from simple starting materials. While specific examples for the synthesis of this compound via these advanced methods are not extensively reported, the general principles of these innovative strategies provide a fertile ground for future synthetic explorations.

Metal-Catalyzed Synthetic Routes

The synthesis of this compound and its derivatives can be achieved through various metal-catalyzed reactions. These methods offer efficient and regioselective pathways to construct the benzofuran core.

One prominent approach involves the palladium-catalyzed oxidative cyclization of ortho-cinnamyl phenols. This intramolecular reaction proceeds via a 5-exo-trig cyclization, utilizing a catalyst such as [PdCl2(CH3CN)2] and an oxidant like benzoquinone, to yield functionalized 2-benzyl-benzo[b]furans. organic-chemistry.orgacs.org This method has been shown to have a broad substrate scope, accommodating various substituents on the phenol ring, including electron-donating groups like methyl and methoxy, which provide good to excellent yields of the desired products. acs.org A one-pot, sequential synthesis has also been developed, starting from readily available alcohols and phenols to form ortho-cinnamyl phenols, followed by the palladium-catalyzed oxidative annulation. organic-chemistry.orgacs.org

Copper-catalyzed reactions also play a significant role in benzofuran synthesis. A one-pot procedure using a copper catalyst and molecular oxygen allows for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes. rsc.org The mechanism involves the nucleophilic addition of phenols to alkynes followed by oxidative cyclization. rsc.org Another copper-catalyzed method involves the reaction of acyl chlorides, phosphorus ylides, and o-iodophenols to rapidly produce functionalized benzofurans. organic-chemistry.org

Sonogashira coupling , a palladium-copper co-catalyzed reaction, is another versatile tool. The coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, yields 2,3-disubstituted benzo[b]furans under mild conditions. organic-chemistry.org This domino reaction sequence involves an initial intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization. organic-chemistry.org

Rhodium-catalyzed C-H activation and annulation of N-benzoxyacetamides with 1,3-diynes provides a novel route to benzofuran rings. nih.gov Additionally, rhodium(III)-catalyzed cascade cyclization/electrophilic amidation can produce 3-amidofurans. organic-chemistry.org

Gold- and silver-based catalysts have been employed in the synthesis of benzofuran heterocycles. A bimetallic gold-silver system can be used to react substituted phenols with alkynylbenziodoxoles, proceeding via alkynylation and oxyalkynylation to give alkyne-substituted benzofurans regioselectively. nih.gov Gold(I) catalysis also enables the synthesis of hydroxyalkyl benzofurans. organic-chemistry.org

Ruthenium-catalyzed reactions , such as the C- and O-allyl isomerization of 1-allyl-2-allyloxybenzenes followed by ring-closing metathesis, can produce substituted benzofurans. organic-chemistry.org

The following table summarizes various metal-catalyzed synthetic routes for benzofuran derivatives:

| Metal Catalyst | Reactants | Product Type | Reference |

| Palladium | ortho-Cinnamyl phenols | 2-Benzyl-benzo[b]furans | organic-chemistry.orgacs.org |

| Copper | Phenols and alkynes | Polysubstituted benzofurans | rsc.org |

| Palladium/Copper | o-Iodoanisoles and terminal alkynes | 2,3-Disubstituted benzo[b]furans | organic-chemistry.org |

| Rhodium | N-Benzoxyacetamides and 1,3-diynes | Benzofuran rings | nih.gov |

| Gold/Silver | Substituted phenols and alkynylbenziodoxoles | Alkyne-substituted benzofurans | nih.gov |

| Ruthenium | 1-Allyl-2-allyloxybenzenes | Substituted benzofurans | organic-chemistry.org |

Metal-Free Synthetic Transformations

Metal-free synthetic methodologies provide an alternative and often more environmentally benign approach to the synthesis of this compound and its derivatives.

A notable metal-free method is the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents . Using stoichiometric amounts of (diacetoxyiodo)benzene (B116549) in acetonitrile allows for the formation of 2-arylbenzofurans in good yields. organic-chemistry.org An iodine(III)-catalyzed version of this oxidative cyclization has also been developed using a catalytic amount of PhI(OAc)2 in the presence of m-chloroperbenzoic acid. organic-chemistry.org

One-pot syntheses under metal-free conditions have also been reported. For instance, the reaction of ethyl acetohydroxamate with diaryliodonium salts at room temperature, followed by an in-situ reaction with ketones under acidic conditions, yields substituted benzo[b]furans. This process involves oxime formation, a nih.govnih.gov-sigmatropic rearrangement, and cyclization. diva-portal.org

Furthermore, a transition-metal-free, one-pot synthesis of fused benzofuran-amines can be achieved at room temperature. This protocol offers high reaction efficiency and mild conditions for constructing regioselective five-membered heterocycles. nih.gov Another catalyst-free approach involves the successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides. nih.gov

The following table highlights some metal-free synthetic transformations for benzofuran derivatives:

| Reaction Type | Reagents | Product Type | Reference |

| Hypervalent iodine-mediated cyclization | ortho-Hydroxystilbenes, (diacetoxyiodo)benzene | 2-Arylbenzofurans | organic-chemistry.org |

| One-pot synthesis | Ethyl acetohydroxamate, diaryliodonium salts, ketones | Substituted benzo[b]furans | diva-portal.org |

| One-pot synthesis | 2-Fluorobenzonitriles, substituted alcohols | Fused benzofuran-amines | nih.gov |

| Catalyst-free reaction | Hydroxyl-substituted aryl alkynes, sulfur ylides | Benzofuran heterocycles | nih.gov |

Regioselective Functionalization and Derivatization of the 1-Benzofuran Core

Directed Metalation Strategies for Substituent Introduction

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including the 1-benzofuran core. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG), which is a Lewis basic moiety that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination directs the deprotonation to the adjacent ortho-position, creating a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.orgorganic-chemistry.org

For the 1-benzofuran scaffold, the oxygen atom of the furan ring can act as a directing group. However, the acidity of the protons on the benzofuran ring system dictates the site of metalation. The C-2 proton of benzofuran is known to be the most acidic and can undergo regioselective metalation upon treatment with n-butyllithium to form 2-lithiated benzofuran. researchgate.net This intermediate readily reacts with electrophiles. For example, reaction with 1,4-cyclohexadienone yields 4-(benzo[b]furan-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one in good yield. researchgate.net

The choice of base and solvent is crucial for the success of DoM. uwindsor.ca Strong alkyllithium bases are commonly used, and additives like tetramethylethylenediamine (TMEDA) can break up the aggregates of these bases, increasing their reactivity. baranlab.org

Electrophilic Acylation Reactions

Electrophilic acylation, such as the Friedel-Crafts reaction, is a fundamental method for introducing acyl groups onto the benzofuran ring. The regioselectivity of this reaction is influenced by the electronic properties of the benzofuran system. Due to the electronic richness of the C-3 position of the benzo[b]furan ring, electrophilic substitution often occurs preferentially at this position. researchgate.net

For example, the ytterbium-catalyzed electrophilic substitution of benzo[b]furan with glyoxalate leads to the formation of a benzo[b]furan ester at the C-3 position in a regioselective manner. researchgate.net Similarly, Friedel-Crafts aroylation of benzofuran derivatives with acyl chlorides like 4-methoxybenzoyl chloride in the presence of a Lewis acid such as tin(IV) chloride (SnCl4) affords the corresponding 3-aroylbenzofurans. researchgate.net

However, the substitution pattern can be influenced by the reaction conditions and the specific benzofuran substrate. In some cases, acylation can occur at the C-2 position. The acylation of benzofuran itself has been a subject of study to understand the factors governing the position of substitution. rsc.org

Oxidative Cyclization Reactions

Oxidative cyclization reactions are a key strategy for constructing the benzofuran ring system itself, often with inherent regioselectivity. These reactions typically involve the formation of a C-O bond and a C-C bond in a cyclization process that is accompanied by an oxidation step.

A prominent example is the palladium-catalyzed oxidative cyclization of ortho-cinnamyl phenols. This reaction proceeds through a regioselective 5-exo-trig intramolecular cyclization to yield functionalized 2-benzyl-benzo[b]furans. acs.org The mechanism is proposed to involve an initial oxa-palladation of the phenol, followed by cyclization and β-hydride elimination. acs.org

Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes also provides a regioselective route to polysubstituted benzofurans. rsc.org The reaction sequence involves a nucleophilic addition followed by the oxidative cyclization step. rsc.org

Metal-free oxidative cyclization is also possible. The use of hypervalent iodine reagents, such as PhI(OAc)2, can mediate the oxidative cyclization of 2-hydroxystilbenes to afford 2-arylbenzofurans. organic-chemistry.org

Charge-Accelerateduwindsor.cauwindsor.ca-Sigmatropic Rearrangements and Substituent Migration

Sigmatropic rearrangements are pericyclic reactions that involve the migration of a sigma bond across a pi system. The nih.govnih.gov-sigmatropic rearrangement is a well-established method for carbon-carbon bond formation in the synthesis of benzofurans. psu.eduresearchgate.net

A notable example is the trifluoroacetyl group-accelerated nih.govnih.gov-sigmatropic rearrangement of O-phenyl oximes. This rearrangement proceeds smoothly at or below room temperature during trifluoroacetylation, leading to the formation of dihydrobenzofurans or benzofurans through concomitant cyclization. psu.eduresearchgate.net This method offers a mild alternative to traditional conditions that often require acid catalysis and high temperatures. psu.edu

The oxy-Cope rearrangement, a nih.govnih.gov-sigmatropic shift of 1,5-dien-3-ols, can also be utilized. When the hydroxyl group is deprotonated to form an alkoxide, the reaction is significantly accelerated, a phenomenon known as the anionic oxy-Cope rearrangement. This charge acceleration makes the reaction feasible under much milder conditions. youtube.com While not a uwindsor.cauwindsor.ca-rearrangement, these nih.govnih.gov-rearrangements are crucial in benzofuran synthesis.

These rearrangements can be highly regioselective, with the substitution pattern of the starting material dictating the structure of the final benzofuran product.

Stereoselective Synthesis of Chiral Analogues

While the direct stereoselective synthesis of this compound has not been extensively documented, the broader field of asymmetric synthesis of chiral benzofuran derivatives offers valuable insights into potential methodologies. Research has primarily focused on the enantioselective and diastereoselective construction of related chiral benzofuran cores, which could be adapted for the synthesis of chiral analogues of this compound. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One prominent strategy involves the asymmetric [3+2] cycloaddition reaction. For instance, a highly enantioselective [3+2] annulation protocol has been developed for the synthesis of complex spiro[benzofuran-pyrrolidine]indolinedione architectures. rsc.org This method utilizes a quinine-derived urea (B33335) as a bifunctional catalyst to react N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones, achieving excellent yields and stereocontrol. rsc.org Another example is the enantioselective dearomative [3+2] cycloaddition of 2-nitrobenzofurans with 3-isothiocyanato oxindoles, catalyzed by a chiral bis(oxazoline)/Zn(OTf)2 complex. researchgate.net This reaction provides access to spirooxindoles containing a 2,3-dihydrobenzofuran (B1216630) motif with three contiguous stereocenters in high diastereo- and enantioselectivities. researchgate.net

Furthermore, the asymmetric hydrogenation of benzofuran precursors presents a viable route to chiral 2,3-dihydrobenzofurans. A short and efficient synthesis of ent-corsifuran A was achieved through the highly asymmetric hydrogenation of a benzofuran precursor. researchgate.net The electronic properties of the substituents on the benzofuran ring were found to influence the reaction conditions required for full conversion. researchgate.net

The catalytic asymmetric synthesis of chiral benzofuran-fused polycyclic acetals has also been explored. researchgate.net These methods provide a pathway to complex and biologically relevant chiral molecules. Additionally, the asymmetric cationic polymerization of benzofuran has been investigated, yielding optically active polybenzofuran. nih.govacs.org By using chiral β-amino acid derivatives in conjunction with a Lewis acid catalyst like aluminum chloride, control over the optical activity and molecular weight of the resulting polymer can be achieved. nih.govacs.org

A practical and scalable method for the diastereo- and enantioselective construction of 2,3-dihydrobenzofurans bearing spiro-structures has been reported. researchgate.net This approach involves the cyclization of ortho-quinone methides with α-bromoketones, catalyzed by a bifunctional phosphonium (B103445) salt under mild conditions, leading to high yields and excellent stereoselectivities. researchgate.net

These examples of stereoselective syntheses of chiral benzofuran analogues highlight the potential for developing similar methodologies for the asymmetric synthesis of chiral derivatives of this compound. The choice of chiral catalyst, substrate, and reaction conditions would be crucial in controlling the stereochemistry of the final product.

Table 1: Examples of Stereoselective Synthesis of Chiral Benzofuran Analogues

| Product Type | Method | Catalyst/Auxiliary | Stereoselectivity |

| Spiro[benzofuran-pyrrolidine]indolinediones | [3+2] Annulation | Quinine-derived urea | up to >20:1 dr, up to 99:1 er rsc.org |

| Spirooxindoles with 2,3-dihydrobenzofuran motif | Dearomative [3+2] Cycloaddition | Chiral bis(oxazoline)/Zn(OTf)2 | Excellent diastereo- and enantioselectivities researchgate.net |

| Chiral 2,3-dihydrobenzofurans | Asymmetric Hydrogenation | Not specified | High asymmetric induction researchgate.net |

| Optically Active Polybenzofuran | Asymmetric Cationic Polymerization | Chiral β-amino acid derivatives/AlCl3 | High specific optical rotations nih.govacs.org |

| Spiro-fused 2,3-dihydrobenzofurans | Cyclization | Bifunctional phosphonium salt | up to >20:1 dr, up to 96% ee researchgate.net |

Scientific Data Unavailable for this compound

A thorough and extensive search of scientific literature and chemical databases has revealed a significant lack of published experimental data for the chemical compound This compound . Consequently, the requested detailed article on its advanced spectroscopic and structural elucidation cannot be generated at this time.

The investigation sought specific data pertaining to the following analytical techniques, as per the user's request:

X-ray Crystallography: No crystallographic information, including details on crystal packing, intermolecular interactions, bond lengths, bond angles, or the planarity of the 1-benzofuran ring system, could be located for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Similarly, no public records of ¹H NMR or ¹³C NMR spectra, which are crucial for determining proton environments, coupling constants, and the carbon skeleton of the molecule, were found for this compound.

While data exists for various other benzofuran derivatives, the strict requirement to focus solely on this compound prevents the use of information from related but structurally distinct compounds. The generation of a scientifically accurate and informative article as outlined is contingent upon the availability of primary research data, which appears to be absent from the public domain for this particular chemical entity.

Further research or de novo synthesis and analysis of this compound would be required to produce the detailed structural and spectroscopic information requested.

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 2,3 Diphenyl 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the connectivity and spatial arrangement of atoms within the 5-Methyl-2,3-diphenyl-1-benzofuran molecule. Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular puzzle.

COSY spectra would reveal proton-proton couplings. For instance, the protons on the methyl-substituted benzene (B151609) ring would show correlations between adjacent aromatic protons.

HMQC would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the methyl protons to the methyl carbon, and each aromatic proton to its corresponding carbon atom in the phenyl and benzofuran (B130515) rings.

HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps in piecing together the entire molecular framework. Key expected HMBC correlations would include:

The methyl protons showing a correlation to the C5 carbon of the benzofuran ring and the adjacent aromatic carbon.

Protons on the phenyl rings showing correlations to the C2 and C3 carbons of the benzofuran core, confirming their points of attachment.

Protons on the benzofuran moiety showing correlations to the carbons of the fused phenyl rings.

These combined 2D NMR techniques would unambiguously confirm the substitution pattern and the connectivity of the phenyl groups to the benzofuran core.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm its structural features.

Based on the known frequencies for similar structural motifs, the following vibrational modes are anticipated:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2950-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O-C (Ether) | Asymmetric Stretching | 1270-1200 |

| C-O-C (Ether) | Symmetric Stretching | 1075-1020 |

The aromatic C-H stretching vibrations appear at higher wavenumbers than the aliphatic C-H stretching of the methyl group. The multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings. The strong absorption bands corresponding to the asymmetric and symmetric stretching of the C-O-C ether linkage within the benzofuran ring are also key diagnostic peaks.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

The nominal molecular weight of this compound is 284 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 284.

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways, leading to the formation of stable fragment ions. The stability of carbocations and acylium ions often dictates the major fragmentation routes. While a detailed experimental fragmentation pattern is not available, plausible fragmentation pathways can be proposed based on the structure:

Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z 269.

Loss of a phenyl radical (•C₆H₅): This would result in fragment ions at m/z 207.

Cleavage of the benzofuran ring system: This can lead to a variety of smaller fragments, although predicting the exact pathways without experimental data is speculative. The formation of a benzofuran fragment ion is a common pathway in the mass spectra of related compounds. nih.gov

The relative intensities of these fragment peaks would provide further structural information.

Electronic Absorption and Emission Spectroscopy for Photophysical Characteristics

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the photophysical properties of molecules, providing insights into their electronic transitions and excited state behavior.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the extended conjugated system of the benzofuran and phenyl rings. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Upon excitation with an appropriate wavelength of light, this compound is expected to exhibit fluorescence. The emission spectrum would typically be a mirror image of the absorption spectrum, with the emission maximum (λ_em) at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence quantum yield (Φ_f), which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τ_f) are key photophysical parameters that characterize the excited state of the molecule. For similar fluorescent heterocyclic compounds, these properties are highly dependent on the molecular structure and the surrounding environment. nih.govmdpi.com

Theoretical and Computational Chemistry Studies on 5 Methyl 2,3 Diphenyl 1 Benzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For 5-Methyl-2,3-diphenyl-1-benzofuran, these methods can elucidate its ground-state geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. physchemres.org It is particularly effective for calculating the ground-state properties of molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can accurately predict the optimized geometry, bond lengths, and bond angles of the molecule. researchgate.netnih.gov

A systematic study on 2-phenylbenzofuran (B156813) derivatives has demonstrated that the choice of functional can influence the calculated properties. physchemres.org For instance, the GGA-PBE functional was found to be suitable for predicting the properties of 2-phenylbenzofuran derivatives. nih.gov

Table 1: Representative Calculated Ground State Properties for Benzofuran (B130515) Derivatives from DFT Studies

| Property | 2-phenylbenzofuran (GGA-PBE/6-31G(d,p)) | (5-methyl-benzofuran-3-yl)-acetic acid hydrazide |

| Dihedral Angle (Benzofuran-Phenyl) | 0.27° nih.gov | - |

| Optimized Energy | -613.99 a.u. physchemres.org | - |

| Point Group Symmetry | C1 | - |

Note: Data for this compound is not available in the cited literature. The table presents data for related compounds to illustrate the type of information obtained from DFT studies.

Ab initio calculations, which are based on first principles without the inclusion of experimental data, provide a rigorous approach to understanding the electronic structure and reactivity of molecules. nih.gov For this compound, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods can be used to determine its electronic energy, orbital energies, and electron affinities.

These calculations are crucial for understanding the reactivity of the molecule. For instance, the computed electronic properties can be used to predict the sites most susceptible to electrophilic or nucleophilic attack. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for certain properties. Studies on benzofuran and its derivatives have utilized ab initio methods to investigate their vibrational spectra and conformational stability. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules like this compound. youtube.comrsc.org By simulating the atomic motions over time, MD can reveal the accessible conformations and the energy barriers between them. youtube.com This is particularly important for understanding how the molecule behaves in different environments, such as in solution. mdpi.com

For this compound, the rotation of the two phenyl groups at positions 2 and 3 is a key conformational freedom. MD simulations can map the potential energy surface associated with the rotation of these phenyl rings, identifying the most stable conformations and the transition states connecting them. This information is critical for a comprehensive understanding of the molecule's structure-property relationships. Enhanced sampling techniques in MD, such as metadynamics, can be particularly useful for exploring the conformational landscape and predicting ligand-induced structural changes. rsc.org

Analysis of Molecular Orbitals and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of the HOMO and LUMO of this compound can be readily calculated using DFT. bhu.ac.in

The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO, on the other hand, represents the ability to accept an electron, and its energy is related to the electron affinity. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity, with a smaller gap generally implying higher reactivity.

In 2-phenylbenzofuran derivatives, both the HOMO and LUMO are typically delocalized over the benzofuran and phenyl fragments. rsc.org The introduction of a methyl group (an electron-donating group) at the 5-position and another phenyl group at the 3-position would be expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap and increased reactivity compared to simpler benzofurans.

Table 2: Representative HOMO-LUMO Energy Gaps for Benzofuran Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 7-methoxy-benzofuran-2-carboxylic acid | - | - | 4.189 researchgate.net |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | - | - | - |

Note: Data for this compound is not available in the cited literature. The table presents data for related compounds to illustrate the concept.

Electrostatic Potential Surface and Charge Density Distribution Analysis

The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. bhu.ac.in The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). nih.gov

For this compound, the ESP surface would likely show a negative potential around the oxygen atom of the benzofuran ring, making it a potential site for electrophilic attack. The phenyl rings would also exhibit regions of negative potential due to the delocalized π-electrons. The methyl group would have a slightly positive potential. Analyzing the ESP surface provides a visual representation of the molecule's polarity and helps in predicting intermolecular interactions.

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide accurate predictions of NMR spectra. nih.gov For complex molecules, considering the conformational flexibility and performing a Boltzmann-weighted average of the spectra of different conformers is crucial for obtaining accurate results. github.io

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. nih.gov These calculations can help in the assignment of experimental IR spectra. The predicted spectrum would show characteristic peaks for the C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and the C-O-C stretching of the benzofuran ether linkage.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov By calculating the excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. For conjugated systems like this compound, the main absorption bands are typically due to π-π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation in the molecule.

Reaction Pathway Energetics and Transition State Characterization

The formation of this compound, like many complex organic molecules, can proceed through various synthetic routes. Understanding the underlying reaction mechanisms, including the energetics of different pathways and the nature of the transition states, is crucial for optimizing reaction conditions and improving yields. Theoretical and computational chemistry provide powerful tools to investigate these intricate details at a molecular level. While specific experimental and computational studies on the reaction pathway energetics for this compound are not extensively documented in publicly available literature, we can extrapolate from computational studies on the synthesis of closely related 2,3-disubstituted benzofurans. These studies typically employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction, identifying the energies of reactants, intermediates, transition states, and products.

A common and effective method for the synthesis of 2,3-disubstituted benzofurans involves the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids. nih.govnih.gov A plausible mechanistic pathway for such a reaction, leading to a structure analogous to this compound, would involve a series of steps, each with a characteristic energy barrier and transition state structure.

Based on proposed mechanisms for similar syntheses, a plausible reaction pathway for the formation of a 2,3-disubstituted benzofuran is depicted below. researchgate.net This typically involves the coordination of the palladium catalyst to the phenol (B47542), followed by C-H activation, insertion of the coupling partner, and subsequent cyclization and catalyst regeneration. researchgate.net

Computational studies on analogous systems allow for the characterization of the transition states involved in each step. For instance, in an acid-catalyzed cyclization of an acetal (B89532) to form a benzofuran core, quantum mechanical analyses such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) calculations, as well as mapping of the electron density surface, can provide insights into the regioselectivity of the cyclization. wuxibiology.com These analyses help in understanding which of the possible cyclization pathways is energetically more favorable. wuxibiology.com

For a hypothetical reaction pathway for the formation of a 2,3-disubstituted benzofuran, the energetics can be summarized in a data table. The values presented here are illustrative and represent the type of data that would be obtained from a detailed DFT study.

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| Catalyst Coordination | Transition State 1 (TS1) | +15.2 |

| Intermediate 1 | +5.8 | |

| C-H Activation | Transition State 2 (TS2) | +25.6 |

| Intermediate 2 | -2.1 | |

| Alkene Insertion | Transition State 3 (TS3) | +18.9 |

| Intermediate 3 | -10.5 | |

| Reductive Elimination/Cyclization | Transition State 4 (TS4) | +12.3 |

| Product Formation | Product + Regenerated Catalyst | -22.7 |

The characterization of transition states involves identifying a first-order saddle point on the potential energy surface, which corresponds to a maximum along the reaction coordinate and a minimum in all other degrees of freedom. This is confirmed by vibrational frequency analysis, where a single imaginary frequency is characteristic of a true transition state. The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy barrier, providing critical information about the bond-breaking and bond-forming processes.

For example, in the C-H activation step (TS2), one would expect to see an elongated C-H bond and the formation of a new C-Pd bond. In the reductive elimination/cyclization step (TS4), the key bond formations leading to the furan (B31954) ring would be observed.

The study of reaction pathway energetics and transition state characterization through computational methods offers a detailed microscopic view of the chemical transformation. While specific data for this compound is pending dedicated computational investigation, the principles derived from studies of similar benzofuran syntheses provide a solid framework for understanding the factors that govern its formation.

Reactivity Profiles and Mechanistic Investigations of 5 Methyl 2,3 Diphenyl 1 Benzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

The benzofuran nucleus is susceptible to electrophilic attack. The regioselectivity of such reactions is dictated by the electron distribution within the heterocyclic system and the nature of the substituents. In the case of unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C2 position, as this leads to a more stable cationic intermediate where the positive charge can be delocalized over the benzene (B151609) ring. mdpi.com However, in 5-Methyl-2,3-diphenyl-1-benzofuran, the C2 and C3 positions are already substituted. Therefore, electrophilic attack is directed towards the benzene ring.

The methyl group at the C5 position is an activating, ortho-, para-directing group. Consequently, electrophiles are expected to attack the C4 and C6 positions of the benzofuran core. The steric hindrance imposed by the adjacent phenyl group at C3 might influence the ratio of C4 to C6 substituted products.

| Electrophile | Reagents and Conditions | Major Product(s) | Reference |

| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ | 4-Nitro-5-methyl-2,3-diphenyl-1-benzofuran and 6-Nitro-5-methyl-2,3-diphenyl-1-benzofuran | rsc.org |

| Sulfonyl group (SO₃) | Fuming H₂SO₄ | This compound-6-sulfonic acid | General knowledge |

| Acyl group (RCO⁺) | RCOCl/AlCl₃ (Friedel-Crafts Acylation) | 4-Acyl-5-methyl-2,3-diphenyl-1-benzofuran and 6-Acyl-5-methyl-2,3-diphenyl-1-benzofuran | General knowledge |

| Alkyl group (R⁺) | RCl/AlCl₃ (Friedel-Crafts Alkylation) | 4-Alkyl-5-methyl-2,3-diphenyl-1-benzofuran and 6-Alkyl-5-methyl-2,3-diphenyl-1-benzofuran | General knowledge |

Nucleophilic Attack and Addition Pathways

The electron-rich nature of the benzofuran ring generally makes it less susceptible to nucleophilic attack unless activated by electron-withdrawing groups. In this compound, the furan (B31954) ring is electron-rich, and the phenyl groups at C2 and C3 provide significant steric shielding, making direct nucleophilic attack on the heterocyclic ring challenging.

However, reactions involving nucleophilic addition to functional groups that have been introduced onto the benzofuran scaffold are plausible. For instance, if an acyl group is introduced via a Friedel-Crafts reaction, it can then undergo nucleophilic addition.

| Nucleophile | Substrate | Reagents and Conditions | Product | Reference |

| Hydride (H⁻) | 4-Acyl-5-methyl-2,3-diphenyl-1-benzofuran | NaBH₄, EtOH | 4-(1-Hydroxyalkyl)-5-methyl-2,3-diphenyl-1-benzofuran | General knowledge |

| Grignard Reagent (R'MgX) | 4-Acyl-5-methyl-2,3-diphenyl-1-benzofuran | 1. R'MgX, Et₂O 2. H₃O⁺ | 4-(1-Hydroxy-1-R'-alkyl)-5-methyl-2,3-diphenyl-1-benzofuran | General knowledge |

| Hydrazine (H₂NNH₂) | 2-Acetyl-5-methyl-benzofuran derivative | EtOH, reflux | Corresponding hydrazone | nih.gov |

Cycloaddition Reactions (e.g., Diels-Alder) and Adduct Formation

The furan moiety of benzofurans can act as a diene in Diels-Alder reactions, although its aromatic character makes it less reactive than simple furans. mdpi.comnih.govnih.govsemanticscholar.org The reactivity in [4+2] cycloadditions is influenced by the substituents on both the furan and the dienophile. The presence of bulky phenyl groups at the 2- and 3-positions of this compound would be expected to sterically hinder the approach of a dienophile.

Despite the expected low reactivity, forcing conditions or highly reactive dienophiles might lead to the formation of Diels-Alder adducts. The reaction would involve the furan ring acting as the diene.

Organometallic Reactions and Functional Group Interconversions

Organometallic reagents can be utilized for the functionalization of the benzofuran core, often through cross-coupling reactions. nih.gov Halogenated derivatives of this compound could serve as precursors for such transformations. For example, a bromo-substituted derivative could undergo Suzuki, Stille, or Heck coupling reactions to introduce new carbon-carbon bonds.

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |

| Suzuki Coupling | 6-Bromo-5-methyl-2,3-diphenyl-1-benzofuran | Arylboronic acid, Pd catalyst, base | 6-Aryl-5-methyl-2,3-diphenyl-1-benzofuran | General knowledge |

| Heck Coupling | 6-Bromo-5-methyl-2,3-diphenyl-1-benzofuran | Alkene, Pd catalyst, base | 6-Alkenyl-5-methyl-2,3-diphenyl-1-benzofuran | digitellinc.com |

| Sonogashira Coupling | 6-Iodo-5-methyl-2,3-diphenyl-1-benzofuran | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-5-methyl-2,3-diphenyl-1-benzofuran | digitellinc.com |

Oxidative and Reductive Transformations

The benzofuran ring can undergo oxidative cleavage under strong oxidizing conditions. Milder oxidation may affect the substituents. For instance, the methyl group at the C5 position could be oxidized to a carboxylic acid. The furan ring itself can be oxidized to form ring-opened products. mdpi.com

Reductive processes can also be employed. For example, a nitro group introduced onto the benzene ring can be reduced to an amino group, which can then be further functionalized.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Oxidation of methyl group | KMnO₄, heat | 2,3-Diphenyl-1-benzofuran-5-carboxylic acid | General knowledge |

| Oxidation of furan ring | m-CPBA or Dimethyldioxirane (DMD) | Ring-opened products (e.g., keto esters) | mdpi.com |

| Reduction of nitro group | H₂, Pd/C or Sn/HCl | 4-Amino-5-methyl-2,3-diphenyl-1-benzofuran | General knowledge |

Investigation of Reaction Intermediates and Transition States

The mechanisms of the reactions involving this compound can be elucidated through the study of reaction intermediates and transition states. In electrophilic aromatic substitution, the key intermediates are resonance-stabilized carbocations known as sigma complexes or arenium ions. mdpi.com The stability of these intermediates determines the regioselectivity of the reaction.

For cycloaddition reactions, the reaction proceeds through a concerted transition state where the diene and dienophile approach each other in a specific orientation. Computational studies can provide valuable insights into the energetics and geometries of these transition states, helping to explain the observed stereoselectivity and reactivity. nih.gov In nucleophilic addition reactions, the formation of a tetrahedral intermediate is a crucial step. The stability of this intermediate and the nature of the leaving group determine the reaction outcome. libretexts.org

| Reaction Type | Intermediate/Transition State | Method of Investigation | Findings | Reference |

| Electrophilic Aromatic Substitution | Sigma complex (Arenium ion) | Spectroscopic analysis, Computational modeling | The positive charge is delocalized over the aromatic system, with significant contributions from resonance structures where the charge is on the oxygen atom and the benzene ring. | mdpi.com |

| Diels-Alder Cycloaddition | Concerted transition state | Computational modeling (DFT) | The reaction proceeds through a highly ordered transition state, the geometry of which determines the endo/exo selectivity of the product. | nih.gov |

| Nucleophilic Addition to Carbonyl | Tetrahedral intermediate | Spectroscopic analysis, Kinetic studies | The stability of the tetrahedral intermediate influences the equilibrium position of the reaction. | libretexts.org |

Biological Activity and Mechanistic Insights of 5 Methyl 2,3 Diphenyl 1 Benzofuran Derivatives

Molecular Target Identification and Ligand-Receptor Binding Studies

The biological effects of 5-methyl-2,3-diphenyl-1-benzofuran derivatives are intrinsically linked to their ability to interact with specific molecular targets within biological systems. Research has successfully identified key proteins and receptors that bind to these compounds, initiating a cascade of cellular events.

One of the significant molecular targets identified for certain bromoalkyl and bromoacetyl derivatives of benzofurans is tubulin . mdpi.comnih.gov These derivatives exhibit potent anticancer activity by interacting with tubulin, a crucial protein involved in microtubule formation and dynamics, thereby disrupting cell division in cancer cells. mdpi.comnih.gov

In the realm of receptor-ligand interactions, a series of 2,3-dihydro-1-benzofuran derivatives have been synthesized and identified as potent and selective agonists for the cannabinoid receptor 2 (CB2) . nih.govumt.edu Through a combination of synthesis and computational modeling, researchers have predicted the binding modes of these compounds. nih.govumt.edu The study highlighted that the S enantiomer of the most selective compound was the active one. nih.gov This line of research is particularly relevant for developing treatments for conditions like neuropathic pain, where CB2 activation plays a therapeutic role. nih.gov

Enzyme Inhibition Profiling (e.g., HIV-1 Reverse Transcriptase inhibition)

Benzofuran (B130515) derivatives have emerged as a promising class of enzyme inhibitors, with a notable focus on HIV-1 reverse transcriptase (RT) . medcraveonline.com HIV-1 RT is a critical enzyme for the replication of the virus, and its inhibition is a cornerstone of antiretroviral therapy. mdpi.com Specifically, the ribonuclease H (RNase H) activity of RT, which is essential for the degradation of the viral RNA template during DNA synthesis, has been a key target for novel drug development. mdpi.com

Several studies have identified benzofuran-related structures as inhibitors of HIV-1 RT's RNase H activity. mdpi.comnih.govmdpi.com For instance, benzisothiazolone derivatives, which share a core structural motif, have been shown to inhibit both the DNA polymerase and RNase H activities of RT. nih.gov This dual-action inhibition presents a significant advantage in combating the virus.

A summary of the inhibitory activity of selected benzisothiazolone derivatives against HIV-1 RT is presented below:

| Compound | Target Enzyme Activity | IC50 (µM) | Antiviral EC50 (µM) |

| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | RNase H & Polymerase | <1 - 6 | 1.68 ± 0.94 |

| ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | RNase H & Polymerase | <1 - 6 | 2.68 ± 0.54 |

| N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide | RNase H & Polymerase | <1 - 6 | - |

| 2-methylbenzo[d]isothiazol-3(2H)-one | RNase H | - | - |

Data sourced from reference nih.gov. IC50 represents the half-maximal inhibitory concentration, and EC50 represents the half-maximal effective concentration.

Modulation of Cellular Processes (e.g., hepatoma cell proliferation)

Derivatives of this compound have demonstrated significant capabilities in modulating cellular processes, particularly in the context of cancer cell proliferation. One of the key areas of investigation has been their cytotoxic effects on various cancer cell lines, including hepatoma cells.

A study focusing on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate revealed their potential as anticancer agents. nih.gov Specifically, one of the tested compounds, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, showed significant activity against both A549 (lung carcinoma) and HepG2 (hepatoma) cells. nih.gov

The cytotoxic effects of these and other benzofuran derivatives are often mediated through the induction of apoptosis, or programmed cell death. For example, certain bromo derivatives of benzofurans have been shown to induce apoptosis in human leukemia cells (K562 and MOLT-4). mdpi.comnih.gov

The table below summarizes the cytotoxic activity of selected benzofuran derivatives against various cancer cell lines:

| Compound | Cell Line | Activity |

| methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Promising activity |

| methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Significant activity |

| methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | Significant activity |

| Bromoalkyl and bromoacetyl derivatives of benzofurans | K562 | Induction of apoptosis |

| Bromoalkyl and bromoacetyl derivatives of benzofurans | MOLT-4 | Induction of apoptosis |

Mechanistic Investigations at the Subcellular Level

To understand the broader cellular effects of these compounds, researchers have delved into their mechanisms of action at the subcellular level. These investigations have uncovered how benzofuran derivatives interact with cellular machinery to induce effects like apoptosis and cell cycle arrest.

A prominent mechanism of action for several benzofuran derivatives is the generation of reactive oxygen species (ROS) . mdpi.comnih.gov An increase in intracellular ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways. mdpi.comnih.gov For instance, the most active bromo derivatives of benzofurans have been found to induce apoptosis in leukemia cells by increasing ROS levels. mdpi.comnih.gov

Further studies have elucidated the downstream effects of ROS generation. Other benzofuran derivatives have been reported to induce apoptosis in human chondrosarcoma cells through ROS-mediated dysfunction of the mitochondria and endoplasmic reticulum . mdpi.comnih.gov This dysfunction leads to the release of cytochrome C from the mitochondria and the subsequent activation of caspases, which are key executioner proteins in the apoptotic cascade. mdpi.comnih.gov

In addition to inducing apoptosis, certain halogenated derivatives have been shown to affect the cell cycle. One such derivative was found to induce G2/M phase arrest in HepG2 hepatoma cells, while another caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. nih.gov This indicates that these compounds can halt the proliferation of cancer cells at critical checkpoints in their division cycle.

Role as a Chemical Probe in Biological Systems (e.g., singlet oxygen detection)

While direct studies on this compound as a chemical probe are limited, the structurally related compound 1,3-diphenylisobenzofuran (DPBF) is a well-established chemical probe for the detection of singlet oxygen (¹O₂). nih.govliverpool.ac.uk Singlet oxygen is a highly reactive form of oxygen that plays a role in various biological processes, including photodynamic therapy and cellular signaling.

DPBF is highly reactive towards singlet oxygen, and this reaction leads to a measurable change in its spectroscopic properties, typically a decrease in absorbance or fluorescence. nih.govliverpool.ac.uk This characteristic allows for the quantification of singlet oxygen generation in various environments. nih.govliverpool.ac.uk Although DPBF is not soluble in water, it can be effectively used in alcohol/water mixtures or micellar solutions to trap a significant portion of the singlet oxygen produced. nih.govliverpool.ac.uk

The utility of DPBF as a singlet oxygen probe highlights the potential for other benzofuran and isobenzofuran (B1246724) derivatives to be developed as tools for studying reactive oxygen species in biological systems.

Advanced Analytical Methodologies for 5 Methyl 2,3 Diphenyl 1 Benzofuran

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 5-Methyl-2,3-diphenyl-1-benzofuran, enabling its separation from impurities and other components in a mixture.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and quantifying this compound. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For benzofuran (B130515) derivatives, reversed-phase HPLC is commonly employed.

Detailed research findings indicate that for similar benzofuran structures, specific HPLC conditions can be optimized for effective separation. While specific studies on this compound are not abundant, the analysis of related compounds provides a strong basis for method development. For instance, the separation of benzofuran derivatives has been successfully achieved using C18 columns. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with additives like formic acid or acetic acid to improve peak shape and resolution.

Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound at a specific wavelength. The aromatic nature of this compound suggests strong UV absorbance, making this a suitable detection method.

Table 1: Illustrative HPLC Parameters for Analysis of Benzofuran Derivatives

| Parameter | Value |

| Stationary Phase | C18 (octadecylsilyl) |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | Diode Array Detector (DAD) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Flow Rate | 1.0 mL/min |

This table presents a typical set of starting conditions for the HPLC analysis of benzofuran derivatives, which would be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility. However, given its molecular weight, it may be amenable to direct GC-MS analysis under appropriate conditions.

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. The choice of the GC column is critical for separation. A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is often suitable for the analysis of furan (B31954) and its derivatives. mdpi.com

Table 2: Typical GC-MS Parameters for Analysis of Furan Derivatives

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temperature of 50-100°C, ramped to 280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table outlines typical GC-MS conditions that could be adapted for the analysis of this compound.

Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in complex matrices, hyphenated techniques that couple a separation method with a spectroscopic detection method are indispensable. HPLC-DAD and GC-MS, as discussed above, are primary examples. Another powerful technique is Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for identifying and quantifying low levels of the compound in complex samples. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar compounds. For less polar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) might be more suitable. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, aiding in the unequivocal identification of the compound. semanticscholar.orgnih.gov

Quantitative Analysis Methods (beyond basic identification)

Beyond simple identification, accurate quantification of this compound is often required. Quantitative analysis is typically performed using the chromatographic methods mentioned above, by constructing a calibration curve with standards of known concentration.

Quantitative HPLC: In HPLC, a calibration curve is generated by plotting the peak area of the analyte against the concentration of the standard solutions. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on the calibration curve.

Quantitative GC-MS: In GC-MS, quantification can be performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. mdpi.com In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target compound, which reduces background noise and improves the signal-to-noise ratio. MRM, typically used with tandem mass spectrometry (MS/MS), involves monitoring a specific fragmentation transition, further increasing specificity.

Quantitative NMR (qNMR): While not as common for routine analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require a calibration curve of the analyte itself. By integrating the signal of a specific proton of this compound and comparing it to the integral of a certified internal standard of known concentration, the precise amount of the compound can be determined. The presence of a distinct methyl group signal in the 1H NMR spectrum of this compound would likely provide a suitable resonance for quantification. Studies on other benzofuran derivatives have utilized NMR for structural confirmation, which is a prerequisite for qNMR. mdpi.com

Table 3: Comparison of Quantitative Analytical Methods

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV/DAD | Separation followed by UV absorbance detection. | Widely available, robust, good for purity assessment. | Moderate sensitivity, requires chromophore. |

| GC-MS (SIM/MRM) | Separation followed by mass-selective detection. | High sensitivity and selectivity. | May require derivatization for non-volatile compounds. |

| LC-MS | Separation followed by mass spectrometric detection. | High sensitivity and selectivity, applicable to a wide range of compounds. | Higher cost and complexity. |

| qNMR | Comparison of integrated signal intensities with a certified standard. | Absolute method, no need for analyte-specific calibration curve. | Lower sensitivity than MS methods, requires pure standards. |

Applications in Advanced Materials and Chemical Sciences Non Clinical

Optical and Electronic Device Applications

The inherent luminescent properties of the benzofuran (B130515) core, particularly when functionalized with phenyl groups, make 5-Methyl-2,3-diphenyl-1-benzofuran and its derivatives promising candidates for various optical and electronic applications.

While direct research on this compound in OLEDs is not extensively documented, the broader class of benzofuran derivatives has shown significant promise. For instance, multifunctional benzo wuxiapptec.comnih.govthieno[3,2-b]benzofuran derivatives have been synthesized and successfully incorporated into organic light-emitting diodes, exhibiting blue emission. acs.org The performance of such devices is intrinsically linked to the molecular structure of the materials used. In a similar vein, fusing acridine with benzofuran has been explored to create hybrid donors for high-performance thermally activated delayed fluorescence (TADF) OLEDs. The strategic combination of these molecular moieties aims to optimize the singlet-triplet energy gap and enhance photoluminescence quantum yield. rsc.org Furthermore, dibenzofuran-based bipolar host materials have been synthesized and utilized in yellow phosphorescent OLEDs, demonstrating high efficiency. rsc.orgskku.edu These examples underscore the potential of the benzofuran scaffold, suggesting that the specific substitution pattern of this compound could be tailored to achieve desired electronic properties for OLED applications.

The development of fluorescent organic molecules is crucial for applications in chemical and biosensors. nih.gov Benzofuran derivatives are recognized for their diverse applications, including as fluorescent sensors. researchgate.net For example, a newly synthesized benzofuran derivative, bis(7-methoxybenzofuran-2-il)ketoxime, has been investigated as a selective fiber optic sensor for Fe(III) ions, demonstrating the principle of fluorescence quenching upon binding to the target analyte. Research into aurone-based fluorescent probes, which share a benzofuranone core, has shown their potential for detecting hydrogen sulfide. nih.gov Additionally, a triphenylamine-benzofuran derivative has been developed as a fluorescent probe for hydrogen polysulfide. researchgate.net These studies highlight the tunability of the benzofuran structure to create sensitive and selective chemical sensors. The photophysical properties of this compound, influenced by its methyl and diphenyl substituents, could be harnessed for similar sensing applications.

Building Blocks in Supramolecular Chemistry and Self-Assembly

Precursors for Polyaromatic Hydrocarbons and Fused Ring Systems

Benzofuran derivatives serve as important intermediates in the synthesis of more complex, fused heterocyclic systems. For example, 2,3-disubstituted benzofuran derivatives have been utilized in a metal-free synthetic protocol to assemble novel benzofuro[2,3-c]pyridin-3-ols, which are luminescent tricyclic N-heterocycles. nih.gov The synthesis of such fused systems often involves intramolecular cyclization reactions of appropriately functionalized benzofuran precursors. nih.gov While the direct conversion of this compound to polyaromatic hydrocarbons is not a commonly cited application, its core structure represents a pre-formed building block that could potentially be elaborated into larger, fused aromatic systems through further chemical transformations.

Role as Reagents or Intermediates in Complex Organic Synthesis

The benzofuran scaffold is a valuable intermediate in organic synthesis due to its reactivity and the prevalence of this motif in biologically active compounds and natural products. nih.govrsc.orgmdpi.com The synthesis of various benzofuran derivatives often proceeds through the cyclization of precursor molecules. wuxiapptec.comnih.govorganic-chemistry.org Once formed, the benzofuran ring can undergo further functionalization. For instance, 2,3-disubstituted benzo[b]furans can be prepared through Sonogashira coupling followed by electrophilic cyclization. organic-chemistry.org The reactivity of the benzofuran ring allows for the introduction of various substituents, making it a versatile platform for creating diverse molecular structures. researchgate.net this compound, with its specific substitution pattern, can serve as a starting material for the synthesis of more complex molecules, where the methyl and phenyl groups can direct further reactions or be modified to introduce new functionalities. mdpi.com

Future Research Directions and Unexplored Avenues for 5 Methyl 2,3 Diphenyl 1 Benzofuran Research

Development of More Sustainable and Atom-Economical Synthetic Routes

While classical methods for benzofuran (B130515) synthesis exist, the future necessitates the development of greener, more efficient protocols for constructing the 5-Methyl-2,3-diphenyl-1-benzofuran core. jocpr.com Modern synthetic chemistry is increasingly focused on principles of sustainability and atom economy, minimizing waste and energy consumption. Future research should pivot towards catalytic systems that offer high efficiency and selectivity under milder conditions.

Key areas for exploration include:

Transition-Metal Catalysis: Expanding on known methods, research into catalysts based on copper (Cu), palladium (Pd), ruthenium (Ru), and indium (In) could yield highly efficient routes. nih.govorganic-chemistry.org For instance, copper-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes is a promising atom-economical approach. nih.gov Similarly, palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization offers a powerful one-pot strategy. nih.govacs.org

C-H Activation/Functionalization: Direct C-H bond functionalization represents an ideal synthetic strategy, avoiding the need for pre-functionalized starting materials. nih.gov Developing methods to directly couple phenols with alkynes or other synthons via C-H activation would be a significant step forward.

Photoredox and Electrocatalysis: These emerging fields offer green alternatives to traditional thermal methods, often proceeding at ambient temperature with high selectivity. Exploring light- or electricity-driven cyclization reactions could provide novel and sustainable pathways to the target molecule.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the this compound scaffold is largely untapped. While the core is relatively stable, the phenyl and methyl substituents offer handles for further functionalization, and the heterocyclic ring itself may participate in novel transformations.

Future research could investigate:

Late-Stage Functionalization: Developing methods to selectively functionalize the C4, C6, and C7 positions of the benzofuran ring would allow for the rapid generation of analogues. This could involve directed ortho-metalation or regioselective C-H activation.

Substituent Migration Reactions: Recent breakthroughs have shown that substituent migration on aromatic rings can be a powerful tool for creating complex molecules. tus.ac.jp Investigating whether the phenyl groups at the C2 and C3 positions, or the methyl group at C5, can be induced to migrate could lead to the synthesis of entirely new and highly functionalized benzofuran isomers. tus.ac.jp